Qlaira

Description

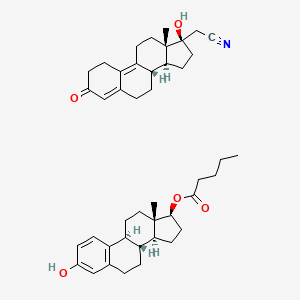

Structure

2D Structure

Properties

CAS No. |

307334-58-3 |

|---|---|

Molecular Formula |

C43H57NO5 |

Molecular Weight |

667.9 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate;2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C23H32O3.C20H25NO2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;12,17-18,23H,2-10H2,1H3/t18-,19-,20+,21+,23+;17-,18+,19+,20-/m11/s1 |

InChI Key |

LRHSUZNWLAJWRT-GAJBHWORSA-N |

SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Synonyms |

estradiol valerate-dienogest |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Elucidation of Qlaira S Constituent Compounds

Synthetic Pathways of Estradiol (B170435) Valerate (B167501)

Estradiol valerate is a synthetic ester of the natural estrogen, 17β-estradiol. Its synthesis is designed to improve the pharmacokinetic profile of the parent hormone. The process involves the strategic esterification of estradiol.

The primary precursor for the synthesis of estradiol valerate is estradiol (estra-1,3,5(10)-triene-3,17β-diol). epo.org While estradiol can be produced via total synthesis or derived from other natural steroids like cholesterol, industrial synthesis typically starts with the readily available estradiol molecule. nih.gov

The synthesis proceeds through a two-step mechanism. Initially, estradiol is reacted with an excess of an acylating agent, such as n-valeric anhydride (B1165640), in the presence of a base like pyridine. epo.orgwipo.int This reaction leads to the formation of an oily diester intermediate, estradiol divalerate. epo.org The mechanism involves the nucleophilic attack of the hydroxyl groups of estradiol on the carbonyl carbons of the anhydride. The reaction mixture is typically heated to temperatures between 75-80°C to drive the reaction to completion. epo.org

Following the formation of the diester, a selective hydrolysis or reduction is performed to yield the desired 17-monoester. epo.orgwipo.int

The key to synthesizing estradiol 17-valerate is the selective esterification at the C17 hydroxyl group. Direct selective esterification is challenging due to the presence of two hydroxyl groups (at C3 and C17). Therefore, a common industrial method involves a non-selective esterification followed by selective de-esterification.

Formation of Estradiol Divalerate: Estradiol is treated with n-valeric anhydride in pyridine, resulting in the esterification of both the C3 phenolic hydroxyl and the C17 secondary hydroxyl groups to form estradiol divalerate. epo.org This intermediate has been historically obtained as an oil, which can be difficult to handle and purify. epo.org However, improved processes allow for its isolation as a crystalline solid, designated as Form A, which facilitates easier handling and purification. epo.org

Selective Conversion to Estradiol Valerate: The estradiol divalerate intermediate is then selectively converted to estradiol 17-valerate. This is achieved by treating the divalerate with potassium carbonate in methanol (B129727) or by using a reducing agent like sodium borohydride (B1222165). epo.org This step preferentially cleaves the ester at the more reactive C3 phenolic position, leaving the C17 ester intact. epo.org The resulting estradiol valerate is then isolated. epo.org

The selectivity of this method relies on the differential reactivity of the two ester groups, allowing for the targeted synthesis of the 17-monovalerate.

Purification is critical to meet pharmaceutical standards. The intermediate, estradiol divalerate, can be purified by crystallization from an alcoholic solvent such as methanol. epo.org This process is advantageous over older methods that required high-vacuum distillation of the oily substance. epo.org

The final product, estradiol valerate, is purified by crystallization, typically from a methanol-water mixture. epo.org The purity of the final compound is rigorously assessed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of estradiol valerate, with validated methods demonstrating the ability to achieve purities of 99.4% or higher. epo.orgresearchgate.net

Characterization of the crystalline intermediate, estradiol divalerate Form A, is performed using methods such as X-ray Powder Diffraction (XRPD), which provides a unique pattern of characteristic peaks. epo.org The final product's structure and purity are confirmed using techniques like HPLC, ensuring it meets the stringent requirements for pharmaceutical use. researchgate.net

Table 1: Overview of Estradiol Valerate Synthesis

| Step | Reactants | Reagents/Conditions | Product | Purpose |

|---|---|---|---|---|

| 1. Diesterification | Estradiol (II) | n-Valeric anhydride, Pyridine, 75-80°C | Estradiol Divalerate (III) | Formation of a stable, handleable intermediate. epo.orgwipo.int |

| 2. Selective Hydrolysis | Estradiol Divalerate (III) | Potassium carbonate in methanol or Sodium borohydride | Estradiol Valerate (I) | Selective removal of the C3-valerate group to yield the desired monoester. epo.org |

| 3. Purification | Crude Estradiol Valerate | Crystallization from Methanol/Water | High-purity Estradiol Valerate | Removal of impurities and residual reactants. epo.org |

Esterification Methodologies and Selectivity

Synthetic Pathways of Dienogest (B1670515)

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-diene-3-one) is a fourth-generation, non-aromatized progestin derived from the 19-nortestosterone family. smolecule.comcuni.cz Its synthesis is a multi-step process involving the construction of a unique diene system and the stereospecific introduction of a cyanomethyl group.

The synthesis of dienogest avoids the formation of an aromatic A-ring, which is characteristic of estrogens. A common and economical starting material for its synthesis is estrone-3-methylether (EME). rsc.orggoogle.com

A representative synthetic pathway involves the following key transformations: rsc.orggoogle.com

Ketal Protection: The 17-keto group of EME is first protected, for instance, by reacting it with an alcohol in the presence of an acid to form a 17,17-dialkoxy ketal. rsc.org

Birch Reduction: The aromatic A-ring of the protected EME is subjected to a partial reduction, typically a Birch reduction using an alkali metal (like lithium or sodium) in liquid ammonia. rsc.orgvulcanchem.com This reaction selectively reduces the aromatic ring to form a 2,5(10)-diene system.

Hydrolysis and Conjugation: The resulting enol ether at C3 is hydrolyzed with a mild acid (e.g., oxalic acid) to yield a β,γ-unsaturated ketone. rsc.org This intermediate is then isomerized to the more stable α,β-unsaturated ketone, estra-4,9-diene-3,17-dione, which possesses the characteristic cross-conjugated diene system of dienogest.

Cyanomethylation: The crucial 17α-cyanomethyl group is introduced by reacting the 17-keto group with cyanomethyl lithium. rsc.orgunacademy.com This nucleophilic addition to the ketone establishes the required 17α-cyanomethyl and 17β-hydroxy stereochemistry. epo.orgunacademy.com

Final Steps: The synthesis may involve further steps of hydrolysis and bromination/dehydrobromination to refine the diene system and yield the final dienogest product. epo.orgunacademy.com

Alternative routes exist, such as those proceeding through a 17β-spiro-1',2'-oxirane (epoxide) intermediate. The epoxide ring is then opened by a cyanide source, like potassium cyanide, to introduce the cyanomethyl and hydroxyl groups at C17. epo.org

Table 2: Illustrative Synthetic Scheme for Dienogest from EME

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Estrone-3-methylether (EME) | Ketal protection of C17-ketone | 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene |

| 2 | Product of Step 1 | Birch Reduction of A-ring | 3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene |

| 3 | Product of Step 2 | Mild acid hydrolysis | 3-methoxy-estra-2,5(10)-dien-17-one |

| 4 | Product of Step 3 | Reaction with cyanomethyl lithium | 17α-cyanomethyl-17β-hydroxy intermediate |

| 5 | Product of Step 4 | Acid treatment (e.g., oxalic acid) and further steps | Dienogest |

This table represents a simplified pathway based on published patent literature. rsc.orggoogle.com

The biological activity of dienogest is critically dependent on its specific three-dimensional structure. The synthesis requires precise control of stereochemistry at multiple chiral centers, particularly at the C17 position, to produce the desired (17α-cyanomethyl, 17β-hydroxy) diastereomer.

The introduction of the cyanomethyl group at C17 is a key stereocontrolling step. The reaction of a 17-ketosteroid with nucleophiles like cyanomethyl lithium generally proceeds with high stereoselectivity, with the nucleophile attacking from the less hindered α-face of the steroid skeleton. This leads predominantly to the formation of the 17β-hydroxy, 17α-cyanomethyl product. epo.org

Despite the inherent selectivity of these reactions, the formation of stereoisomeric impurities, such as 17-epi-Dienogest, can occur. skpharmteco.com The presence of such diastereomers can impact the purity and biological profile of the final active pharmaceutical ingredient. Therefore, controlling and analyzing the diastereomeric purity is essential.

Diastereomeric Purity Analysis and Control:

Analysis: High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate and quantify diastereomers, thereby determining the diastereomeric excess (de) or diastereomeric ratio (dr) of a sample. mdpi.comresearchgate.net Modern chiral HPLC columns are highly effective for this purpose. researchgate.net

Control and Purification: Achieving high diastereomeric purity often relies on purification techniques. Crystallization is a highly effective method for separating the desired diastereomer from unwanted isomers. For instance, crystallization of crude dienogest from a solvent mixture like dimethylformamide-water can effectively reduce the level of impurities, including diastereomers, to meet stringent pharmaceutical specifications (e.g., total impurities <0.1%). skpharmteco.com

The synthesis and purification processes are therefore carefully designed to maximize the yield of the correct stereoisomer and ensure the diastereomeric purity of the final dienogest compound. epo.org

Optimization of Reaction Conditions and Process Efficiency

For Estradiol Valerate , the synthesis primarily involves the esterification of estradiol with valeric acid, often utilizing an acid catalyst. Key to optimizing this process is the control of temperature and the efficient removal of water, a byproduct of the reaction, to drive the equilibrium towards product formation. The use of reducing agents like sodium borohydride or lithium aluminium hydride can be employed for the conversion of related intermediates to Estradiol Valerate. google.com The choice of solvent is also critical, with options including aromatic hydrocarbons, esters, ethers, amides, nitriles, and alcohols, with methanol being a preferred solvent in certain process steps. google.com An improved process aims for a purity of over 99.4%. google.com

The synthesis of Dienogest is a multi-step process where optimization is crucial for controlling the formation of impurities and ensuring high yields. cbg-meb.nlgeneesmiddeleninformatiebank.nl Temperature and pH are critical parameters. For instance, maintaining a temperature range of 20–25°C helps prevent side reactions and thermal degradation, while strict acidic conditions (pH 1–2) are necessary to stabilize intermediates during certain steps. Elevated temperatures above 30°C can promote competing reactions like dehydration and isomerization, leading to a 15-20% reduction in yields. The use of specific catalysts, such as cerium chloride (CeCl₂), has been shown to improve reaction rates and purity compared to other catalysts like aluminum chloride (AlCl₃). Post-synthesis purification often involves crystallization from solvent mixtures like dimethylformamide (DMF)-water to achieve high purity levels.

A comparative look at catalyst performance in a key step of Dienogest impurity synthesis highlights the impact of catalyst choice on process efficiency:

| Catalyst | Reaction Rate (mol/L·h) | Yield (%) | Purity (%) |

| CeCl₂ | 0.45 | 91 | 99.2 |

| AlCl₃ | 0.32 | 74 | 97.8 |

| Data derived from studies on a related impurity synthesis, illustrating the principle of catalyst optimization. |

Similarly, the choice of solvent system for purification significantly impacts the final product's characteristics:

| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |

| DMF-Water (7:3) | 99.2 | 85–90 | Needles |

| Acetonitrile-Water | 97.5 | 92–95 | Prisms |

| Data derived from studies on a related impurity crystallization. |

Impurity Profiling and Control in Dienogest Synthesis

Impurity profiling is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final product. In the synthesis of Dienogest, several potential impurities can arise from starting materials, intermediates, or degradation products. amazonaws.com

Common impurities in Dienogest synthesis can include structural analogues and byproducts from incomplete reactions. For example, diene impurities can be generated through competing reactions, the formation of which is suppressed by stringent control of pH and temperature. The implementation of real-time monitoring techniques, such as in-line High-Performance Liquid Chromatography (HPLC), can reduce batch failures by as much as 30%.

One identified byproduct is Dienogest Impurity G, which arises from the acid-catalyzed conversion of ketal intermediates. Its formation is controlled by using reagents like perchloric acid in acetonitrile. Another potential impurity is 11beta-Hydroperoxy Dienogest, which can be formed through the hydroperoxidation of Dienogest under controlled conditions. smolecule.com The presence of various impurities necessitates the development of robust analytical methods to detect and quantify them. amazonaws.com Chiral chromatography, for instance, can be used to separate enantiomeric impurities.

The control of impurities is governed by international guidelines, such as those from the ICH, which set thresholds for reporting, identification, and qualification of impurities in new drug substances. amazonaws.com

Advanced Structural Elucidation Techniques for Estradiol Valerate and Dienogest

Confirming the exact chemical structure of Estradiol Valerate and Dienogest is paramount. A suite of advanced analytical techniques is employed to provide an unambiguous structural determination.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, often to four decimal places or more. libretexts.org This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.

For Estradiol Valerate , with a molecular formula of C₂₃H₃₂O₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass. nih.govchemscene.com For its deuterated analogue, 17β-estradiol-17-valerate-D4 (C₂₃H₂₈D₄O₃), HRMS is crucial for tracking in metabolic studies.

In the case of Dienogest (C₂₀H₂₅NO₂), HRMS analysis is used to confirm its molecular formula and to identify transformation products. For example, HRESIMS analysis of a reaction product of dienogest showed an (M+H)⁺ ion at m/z 328.1867, corresponding to the formula C₂₀H₂₅NO₃, indicating the addition of an oxygen atom to form 9,10-epoxy-dienogest. ethz.chacs.org This level of detail is essential for understanding both the intended product and any potential byproducts. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

For both Estradiol Valerate and Dienogest , a full suite of NMR experiments is utilized. nih.govgoogle.com One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. epa.govgoogle.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. ethz.chacs.org For instance, COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra show correlations between protons and carbons, allowing for the complete assignment of the carbon skeleton and the position of substituents. epa.govgoogle.com These techniques were instrumental in independently determining the structures of testosterone (B1683101) transformation products and are similarly applied to Dienogest and Estradiol Valerate. ethz.chacs.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of Estradiol 17β Valerate has been determined, revealing that it crystallizes in the monoclinic space group P2₁. cambridge.org Studies have also shown that it undergoes a reversible, isosymmetric phase transition at low temperatures, which involves a significant conformational reorientation of the valerate chain. acs.orgresearchgate.net This highlights the importance of understanding the solid-state behavior of the compound. The crystal structure of 17-β-estradiol itself has also been extensively studied. rsc.org

For Dienogest , X-ray diffraction is used to characterize its crystalline form. google.com A specific crystalline form of Dienogest exhibits characteristic peaks in its X-ray powder diffraction pattern at 2θ values of approximately 8.8°, 10.7°, 11.4°, 14.1°, 16.6°, 17.7°, 19.0°, and 21.0°. google.com X-ray diffraction analysis has also been used to confirm the structure of photoproducts of Dienogest, allowing for the assignment of the absolute configuration. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing information about their absolute configuration. researchgate.net These methods are particularly valuable when single crystals suitable for X-ray crystallography are not available. mpg.de

The main chiroptical techniques include Optical Rotation (OR), Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). researchgate.netmpg.de The determination of the absolute configuration often involves comparing experimentally measured spectra with those predicted by quantum chemical calculations for a known configuration. rsc.org

For molecules like Dienogest , which has multiple chiral centers, determining the correct absolute configuration is crucial. geneesmiddeleninformatiebank.nl Chiroptical methods, in combination with computational approaches, provide a reliable means of confirming the stereochemistry. nih.govmdpi.com For example, the absolute configuration of a new dihydrochromene-oxoisochromane adduct was established using a combination of ECD and TD-DFT calculations. pharmacognosy.us Similarly, for complex molecules, comparing calculated and experimental chiroptical data can lead to an unambiguous assignment of the absolute configuration. mdpi.com These techniques are broadly applicable to complex chiral molecules, including the constituent compounds of Qlaira. thieme-connect.de

Molecular Mechanisms of Action and Receptor Interactions

Estrogen Receptor Binding and Modulation by Estradiol (B170435) Valerate (B167501) (via Estradiol)

Estradiol, derived from estradiol valerate, exerts its effects primarily by binding to and activating estrogen receptors (ERs). These are intracellular receptors that belong to the nuclear receptor superfamily. nih.govdrugbank.compatsnap.com The main subtypes are Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), although membrane-associated estrogen receptors like GPER also play a role. bmbreports.orgmdpi.comfrontiersin.orgwikipedia.org Upon ligand binding, ERs undergo conformational changes, dimerize, and interact with specific DNA sequences or other transcription factors to modulate gene expression. bmbreports.orgwikipedia.org

Ligand-Receptor Complex Formation Dynamics and Kinetics (ERα, ERβ)

Estradiol binds to both ERα and ERβ. nih.govdrugbank.comfrontiersin.org The interaction involves the formation of a ligand-receptor complex. Studies utilizing techniques like surface plasmon resonance (SPR) biosensors have been employed to analyze the real-time binding dynamics and kinetics of ligands with the ligand-binding domain (LBD) of human ERs. pnas.orgresearchgate.net These studies can determine association and dissociation rate constants, providing insights into the stability and transient nature of the ligand-receptor complex. pnas.orgresearchgate.net While estradiol exhibits rapid association with ERs, differences in dissociation rates have been observed for various estrogen metabolites. pnas.org

Conformational Changes Induced by Ligand Binding

Binding of estradiol to the ER ligand-binding domain (LBD) induces significant conformational changes. bmbreports.orgpnas.orgnih.govoup.comduke.edu These changes are crucial for receptor activation, dimerization, and subsequent interaction with coactivator or corepressor proteins and DNA. bmbreports.orgwikipedia.orgpnas.org The ligand-induced conformational change is localized within the steroid binding domain and results in altered surface properties of the receptor, such as a decrease in surface hydrophobicity. nih.gov Different ligands, including agonists like estradiol and antagonists, induce distinct conformational changes in ERα and ERβ, which is thought to contribute to their varied biological effects. pnas.orgduke.edu The process of ligand binding and unbinding is believed to involve a significant conformational change of the LBD, potentially including transient access to a partially unfolded state that facilitates ligand entry or exit. oup.com

Estrogen Receptor Subtype Selectivity

While estradiol binds to both ERα and ERβ, the relative affinity can vary slightly. Estradiol binds equally well to both receptors. wikipedia.org However, some studies suggest that relative to ERα, ERβ binds estriol (B74026) and ring B unsaturated estrogens with higher affinity, while the reverse is true of 17β-estradiol and estrone (B1671321). frontiersin.org The two ER subtypes, ERα and ERβ, have distinct tissue distribution patterns and can mediate different, sometimes opposing, biological effects. wikipedia.orgmdpi.commdpi.com The ability of ligands to selectively interact with one subtype over the other is a key area of research for developing targeted therapies. mdpi.commdpi.com

Interaction with G Protein-Coupled Estrogen Receptor (GPER)

In addition to the classical nuclear ERs, estradiol also interacts with the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. mdpi.comfrontiersin.orgfrontiersin.org GPER is a membrane receptor that mediates rapid, non-genomic signaling events, although it can also influence transcriptional regulation. mdpi.comfrontiersin.org Estradiol binds to GPER with high affinity. mdpi.comfrontiersin.org Activation of GPER by estradiol can trigger various intracellular signaling cascades, including the activation of ERK and PI3K/AKT pathways, and can lead to the mobilization of intracellular calcium stores. mdpi.comfrontiersin.orgoup.com GPER signaling can interact with and modulate the activity of the nuclear ERs. frontiersin.orgoup.com

Progesterone (B1679170) Receptor Binding and Modulation by Dienogest (B1670515)

Dienogest is a synthetic progestogen that acts as an agonist of the progesterone receptor (PR). wikipedia.orgresearchgate.netdrugbank.com The biological effects of progesterone are mediated by two main isoforms of the PR, PR-A and PR-B, which are produced from a single gene. tandfonline.comtandfonline.commedchemexpress.com Both isoforms are expressed in target tissues, and PR-A can transrepress the activity of PR-B. tandfonline.comtandfonline.com

Agonistic Activity and Affinity at Progesterone Receptors (PR-A, PR-B)

Dienogest is a selective progesterone receptor agonist. researchgate.netdrugbank.comoup.com It exhibits potent progestagenic effects, particularly in the endometrium. drugbank.comoup.com In vitro studies have shown that dienogest has a relatively weak affinity for the progesterone receptor in human uterine tissue, approximately 10% of that of progesterone. wikipedia.orgnih.gov Despite its lower in vitro affinity compared to progesterone, dienogest demonstrates high progestogenic activity in vivo. wikipedia.org Dienogest activates PR in transactivation analysis, with reported EC50 values of 3.4 or 10.5 nmol/l. researchgate.net Dienogest shows high selectivity for PRs compared to other steroid receptors, such as androgen receptors (AR), glucocorticoid receptors (GR), mineralocorticoid receptors (MR), and estrogen receptors (ERα and ERβ). researchgate.net It exhibits antagonistic activity at the AR but does not show agonistic or antagonistic action at GR or MR. researchgate.net Dienogest does not activate either ERα or ERβ. researchgate.netdrugbank.com

Interactive Data Table: Dienogest Receptor Activity and Affinity

| Receptor Subtype | Activity | EC50 / Affinity (nmol/l) | Notes | Source |

| Progesterone (PR) | Agonist | 3.4 or 10.5 | High selectivity | researchgate.net |

| ~10% of progesterone | Affinity in human uterine tissue (in vitro) | wikipedia.orgnih.gov | ||

| Androgen (AR) | Antagonist | 420.6 or 775.0 | Moderate antiandrogenic activity | wikipedia.orgresearchgate.net |

| Glucocorticoid (GR) | No activity | >3000 | No agonistic or antagonistic action | researchgate.netdrugbank.com |

| Mineralocorticoid (MR) | No activity | >3000 | No agonistic or antagonistic action | researchgate.netdrugbank.com |

| Estrogen (ERα) | No activity | >3000 | Does not activate ERα | researchgate.netdrugbank.com |

| Estrogen (ERβ) | No activity | >3000 | Does not activate ERβ | researchgate.netdrugbank.com |

Note: EC50 values indicate the half maximal effective concentration for activation, while affinity relates to binding strength. Different assay conditions and methods can result in variations in reported values.

Antagonistic Activity at Androgen Receptors

Dienogest demonstrates antiandrogenic activity by acting as an antagonist at androgen receptors (AR). drugbank.comtandfonline.com This antagonistic effect contributes to its ability to improve androgenic symptoms such as acne and hirsutism. drugbank.com Compared to other 19-norprogestins, dienogest does not bind to the androgen receptor in the same way, instead exhibiting antiandrogenic properties similar to progesterone derivatives. tandfonline.com Studies have shown that dienogest can inhibit dihydrotestosterone-induced transactivation of the androgen receptor with EC50 values ranging from 420.6 to 775 nM. caymanchem.comcaymanchem.com

Absence of Significant Glucocorticoid or Mineralocorticoid Receptor Interaction

A key characteristic of dienogest's selectivity is its negligible binding affinity for glucocorticoid receptors and mineralocorticoid receptors. wikipedia.orgnih.govtandfonline.comcaymanchem.comoup.comhres.ca This lack of interaction means that dienogest does not exert significant glucocorticoid or antimineralocorticoid effects. wikipedia.orgdrugbank.comnih.gov In vitro studies have reported EC50 values greater than 3,000 nM for dienogest's interaction with glucocorticoid and mineralocorticoid receptors, indicating very low affinity. caymanchem.comcaymanchem.com

Table 1: Dienogest Receptor Binding Affinities (In Vitro)

| Receptor | Affinity (relative to natural ligand) | EC50 / IC50 (nM) | Source |

| Progesterone Receptor | Moderate (~10% of progesterone) | 3.4 - 10.5 (EC50) | wikipedia.orgcaymanchem.comcaymanchem.comoup.com |

| Androgen Receptor | Low (Antagonist) | 420.6 - 775 (EC50) | caymanchem.comcaymanchem.com |

| Estrogen Receptor α | Negligible | >3000 (EC50) | caymanchem.comcaymanchem.com |

| Estrogen Receptor β | Negligible | >3000 (EC50) | caymanchem.comcaymanchem.com |

| Glucocorticoid Receptor | Negligible | >3000 (EC50) | caymanchem.comcaymanchem.com |

| Mineralocorticoid Receptor | Negligible | >3000 (EC50) | caymanchem.comcaymanchem.com |

| SHBG | No binding | 900 - 950 (IC50) | wikipedia.orgdrugbank.comtandfonline.comcaymanchem.comcaymanchem.com |

| CBG | No binding | 7970 (IC50) | wikipedia.orgdrugbank.comcaymanchem.comcaymanchem.com |

Steroid Receptor Coactivator and Corepressor Recruitment Dynamics

Steroid hormone receptors, including the progesterone receptor (PR) with which dienogest interacts, regulate gene expression by recruiting coactivator and corepressor proteins. explorationpub.comnih.govmdpi.com Agonist binding typically induces a conformational change in the receptor that facilitates the recruitment of coactivators, enhancing transcriptional activity. explorationpub.comnih.gov Conversely, antagonists can induce different conformational changes that may hinder coactivator binding or promote the recruitment of corepressors, leading to transcriptional repression. explorationpub.comnih.gov While specific detailed research findings on dienogest's precise coactivator and corepressor recruitment dynamics were not extensively detailed in the search results, it is known that the interaction of steroid receptors with coactivators like the p160 family (including SRC-1, SRC-2, and SRC-3) and corepressors like NCoR and SMRT are crucial for modulating transcriptional responses. explorationpub.comnih.govfrontiersin.orgpnas.orgoup.comresearchgate.net Given dienogest's action as a PR agonist, its interaction with PR would be expected to involve the recruitment of coactivator complexes to facilitate gene transcription. drugbank.commdpi.com

Non-Genomic Signaling Pathways of Qlaira's Components (Molecular Level)

In addition to their classical genomic actions mediated through nuclear receptors, the components of this compound, particularly estradiol (released from estradiol valerate), can also initiate rapid cellular responses through non-genomic signaling pathways. These pathways often involve interactions with membrane-associated receptors and the activation of intracellular signaling cascades. mdpi.comnih.govaacrjournals.orgmdpi.comnih.govresearchgate.net

Membrane Receptor Interactions and Rapid Cellular Signaling Cascades (e.g., MAPK, PI3K)

Estradiol can bind to estrogen receptors located at the plasma membrane (mbER) or to the G protein-coupled estrogen receptor 1 (GPER1), triggering rapid, non-genomic effects. mdpi.comnih.govmdpi.comnih.govresearchgate.net These interactions can activate various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway. mdpi.comnih.govaacrjournals.orgmdpi.comnih.govresearchgate.netresearchgate.netcreative-diagnostics.com

Activation of the MAPK pathway by estradiol typically involves the recruitment of proteins like Src and the subsequent activation of the Ras-Raf-MEK-MAPK cascade, leading to the phosphorylation and activation of transcription factors. mdpi.commdpi.commdpi.com The PI3K/AKT pathway can be activated through the interaction of membrane-associated ERs with the p85 regulatory subunit of PI3K, leading to the activation of AKT and downstream signaling that influences cell growth, survival, and proliferation. mdpi.comnih.govaacrjournals.orgmdpi.comnih.govresearchgate.netmdpi.com These rapid non-genomic effects can occur within minutes of ligand binding and can modulate cellular functions independently of or in concert with the slower genomic actions. mdpi.commdpi.comresearchgate.net While dienogest primarily acts through the nuclear progesterone receptor, some progestins have also been shown to engage in non-genomic signaling, including the activation of PI3K/Akt and MAPK/ERK pathways through PRs, membrane PRs (mPRs), or PGRMC1. nih.gov

Enzymatic Transformations and Biochemical Metabolism (Theoretical and In Vitro)

The components of this compound undergo specific enzymatic transformations within the body, which are crucial for their activation and elimination.

Esterase-Mediated Hydrolysis of Estradiol Valerate

Estradiol valerate is a prodrug of estradiol. wikipedia.orgpatsnap.comguidetopharmacology.orgnih.govwikipedia.org Following administration, it is rapidly hydrolyzed by esterases in the liver, blood, and other tissues to release the active hormone estradiol and valeric acid. wikipedia.orgpatsnap.comguidetopharmacology.orgwikipedia.orgdrugbank.com This enzymatic cleavage is essentially complete regardless of the route of administration. wikipedia.org Studies in animal models have shown that esterases, such as a sexually dimorphic plasma esterase, can effectively hydrolyze estradiol valerate. nih.gov The hydrolysis by esterases converts the less active ester form into the biologically potent estradiol, which then exerts its effects through estrogen receptors. patsnap.comnih.gov

Table 2: Enzymatic Transformation of Estradiol Valerate

| Substrate | Enzyme Class | Product 1 | Product 2 | Location | Source |

| Estradiol Valerate | Esterases | Estradiol | Valeric Acid | Liver, Blood, Tissues | wikipedia.orgpatsnap.comguidetopharmacology.orgwikipedia.orgdrugbank.com |

Cytochrome P450-Mediated Metabolism of Dienogest and Estradiol (e.g., CYP3A4)

The metabolism of both dienogest and estradiol, the active pharmaceutical ingredients in this compound, is significantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. These enzymes are primarily located in the liver and intestinal mucosa and play a crucial role in the biotransformation of many drugs and endogenous substances, including steroid hormones. pom.go.idhres.ca

Dienogest undergoes complete metabolism through known pathways of steroid metabolism, resulting in the formation of metabolites that are largely endocrinologically inactive. pom.go.idhres.cageneesmiddeleninformatiebank.nl In vitro and in vivo studies have identified CYP3A4 as the major enzyme responsible for the metabolism of dienogest. pom.go.idhres.cageneesmiddeleninformatiebank.nlnps.org.au The metabolites are rapidly excreted, leading to unchanged dienogest being the predominant fraction in plasma. pom.go.idhres.cageneesmiddeleninformatiebank.nlnps.org.au The metabolic clearance rate of dienogest from serum is approximately 64 mL/min. pom.go.idhres.cageneesmiddeleninformatiebank.nlnps.org.au

Estradiol, an endogenous estrogen, is also extensively metabolized, primarily in the liver and intestine. drugbank.com Exogenously administered estradiol is metabolized similarly to endogenous estradiol. drugbank.com The metabolic transformation involves conversion to estrone, with both then being converted to estriol, which is subsequently excreted, mainly in the urine. drugbank.com Sulfate and glucuronide conjugation of estrogens also occurs in the liver. drugbank.com The hepatic CYP3A4 enzyme is heavily involved in the metabolism of estradiol, and CYP1A2 also plays a role. drugbank.comnih.gov Major oxidative routes for estradiol include 2- and 4-hydroxylation, primarily catalyzed by CYP1A2 and CYP3A4 at high substrate concentrations. nih.govwikipedia.orgpharmgkb.org Other CYP isoforms such as CYP1A1, CYP1B1, CYP2C8, CYP2C9, CYP3A5, and CYP3A7 are also involved in the formation of various hydroxylated metabolites. nih.govwikipedia.orgresearchgate.netpharmgkb.org

The metabolism of both dienogest and estradiol can be influenced by substances that induce or inhibit CYP3A4 activity. pom.go.idgeneesmiddeleninformatiebank.nlnps.org.au Strong CYP3A4 inhibitors, such as ketoconazole (B1673606) and erythromycin, have been shown to increase the exposure to dienogest. geneesmiddeleninformatiebank.nlnps.org.auwikipedia.org Conversely, strong CYP3A4 inducers, such as rifampicin, can significantly decrease the systemic exposure of both dienogest and estradiol. geneesmiddeleninformatiebank.nlwikipedia.org

The following table summarizes the primary CYP enzyme involved in the metabolism of dienogest and estradiol:

| Compound | Primary Metabolizing Enzyme |

| Dienogest | CYP3A4 |

| Estradiol | CYP3A4, CYP1A2 |

Modulation of Steroidogenic Enzyme Activity (e.g., Aromatase Inhibition by Dienogest)

Dienogest, a synthetic progestin derived from 19-nortestosterone, exhibits potent progestagenic effects and significant antiandrogenic activity. pom.go.iddrugbank.comres-systems.net While its primary mechanism of action involves acting as an agonist at the progesterone receptor, research indicates that dienogest also modulates the activity of steroidogenic enzymes, notably aromatase. wikipedia.orgdrugbank.comsci-hub.se

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens. wikipedia.orgoup.comwikipedia.org Studies have investigated the effect of dienogest on aromatase expression and activity, particularly in the context of endometriosis, an estrogen-dependent disease. sci-hub.senih.gov Research using human immortalized endometrial epithelial cells in a spheroid culture system demonstrated that dienogest inhibited the mRNA expression of aromatase. sci-hub.senih.gov This suggests that dienogest can suppress estrogen synthesis by reducing the levels of the aromatase enzyme. sci-hub.senih.gov

Furthermore, studies have indicated that dienogest can also reduce the expression and activity of 17β-hydroxysteroid dehydrogenase type 1 (HSD17β1). nih.gov HSD17β1 is an enzyme that catalyzes the conversion of the less potent estrone (E1) to the more potent estradiol (E2), thereby increasing estrogenic activity. nih.govoncotarget.com By inhibiting both aromatase and HSD17β1, dienogest exerts a comprehensive inhibitory effect on abnormal estrogen production, which is believed to contribute to its therapeutic effects in conditions like endometriosis. nih.gov

| Enzyme | Effect of Dienogest | Effect of Estradiol |

| Aromatase (CYP19A1) | Inhibition (mRNA expression reduction) sci-hub.senih.gov | Substrate, part of regulatory feedback |

| 17β-HSD Type 1 (HSD17β1) | Inhibition (expression and activity reduction) nih.gov | Substrate, part of metabolic pathway |

Cellular and Subcellular Biochemical Effects in Vitro Studies

Regulation of Gene Expression in Model Cell Lines

Research utilizing model cell lines has shed light on how dienogest (B1670515) influences gene expression profiles, impacting various cellular processes.

Transcriptomic Analysis (RNA-Seq, Microarray) of Gene Expression Profiles (e.g., Cyclin D1, Cyclin E1, Ki67, CXCL12, Beta-Catenin, p21, p27, p53)

Genome-wide gene expression profiling using microarrays has been employed to investigate the direct effects of dienogest on ovarian endometriotic stromal cells. One study identified 647 genes that were differentially expressed after dienogest treatment, with 314 genes upregulated and 333 downregulated. researchgate.net Pathway analysis of these differentially expressed genes indicated that matrix metallopeptidases (MMPs), including MMP-1, MMP-3, and MMP-10, were among the most significantly involved genes, suggesting that dienogest may exert its anti-endometriotic effect through the direct suppression of MMPs. researchgate.net

Dienogest has been shown to decrease the expression of cyclin D1 mRNA in immortalized human endometrial epithelial cells in a dose-dependent manner. poliklinika-harni.hroup.com A time-course study revealed a lasting decrease in cyclin D1 mRNA expression within the first 24 hours of treatment, followed by a decrease in cyclin E1 mRNA. poliklinika-harni.hroup.com However, these studies did not observe an increase in the expression of cell cycle inhibitor genes such as p21, p27, and p53. poliklinika-harni.hroup.com This suggests that dienogest directly inhibits the proliferation of human endometrial epithelial cells, at least in part, by suppressing cyclin D1 gene expression. poliklinika-harni.hroup.com

In endometrial mesenchymal stem cells (E-MSCs) derived from endometriotic tissues, dienogest significantly decreased the expression of Ki67 and CXCL12. semanticscholar.orgresearchgate.net Ki67 is a marker associated with cell proliferation, while CXCL12 is linked to stem cell survival and proliferation. semanticscholar.org Dienogest also reduced the level of beta-catenin in these cells. semanticscholar.org The elevated expression of CXCL12 and Ki67 observed in E-MSCs from endometriosis without treatment declined drastically after dienogest treatment, reaching levels close to those in control E-MSCs from healthy tissue. semanticscholar.orgresearchgate.net

Dienogest has also been shown to downregulate the expression of CYP19A1 (aromatase) and inflammatory and neuroangiogenesis factors in endometriotic cells through progesterone (B1679170) receptor isoforms A and B. karger.com It can also suppress aromatase expression in human immortalized endometrial epithelial cells and primary cultured stromal cells derived from ovarian endometrioma. bioscientifica.com

Furthermore, studies have indicated that progesterone and dienogest can induce cell cycle arrest by promoting the production of p21 in human ectopic endometrial epithelial and stromal cell lines in a dose-dependent manner. bioscientifica.com This effect appears to be mediated via decorin. bioscientifica.com

Data Table 1: Effects of Dienogest on Gene Expression in In Vitro Models

| Gene | Cell Line / Tissue Type | Observed Effect of Dienogest | References |

| MMP-1 | Ovarian Endometriotic Stromal Cells | Downregulated | researchgate.net |

| MMP-3 | Ovarian Endometriotic Stromal Cells | Downregulated | researchgate.net |

| MMP-10 | Ovarian Endometriotic Stromal Cells | Downregulated | researchgate.net |

| Cyclin D1 | Immortalized Human Endometrial Epithelial Cells | Decreased mRNA levels | poliklinika-harni.hroup.com |

| Cyclin E1 | Immortalized Human Endometrial Epithelial Cells | Decreased mRNA levels (secondary to Cyclin D1) | poliklinika-harni.hroup.com |

| Ki67 | Endometrial Mesenchymal Stem Cells (Endometriosis) | Significantly decreased | semanticscholar.orgresearchgate.net |

| CXCL12 | Endometrial Mesenchymal Stem Cells (Endometriosis) | Significantly decreased | semanticscholar.orgresearchgate.net |

| Beta-Catenin | Endometrial Mesenchymal Stem Cells (Endometriosis) | Decreased | semanticscholar.org |

| p21 | Human Ectopic Endometrial Epithelial and Stromal Cells | Increased production | bioscientifica.com |

| CYP19A1 | Endometriotic Cells, Immortalized Human Endometrial Epithelial Cells, Ovarian Endometrioma Stromal Cells | Suppressed/Downregulated | karger.combioscientifica.com |

| HSD17β1 | Human Ovarian Endometriotic Stromal Cells, Immortalized Endometriotic Epithelial Cells | Inhibited mRNA expression/Downregulated | bioscientifica.combioscientifica.com |

| HSD17β2 | Immortalized Endometriotic Epithelial Cells | Upregulated | bioscientifica.combioscientifica.com |

Epigenetic Modifications (e.g., DNA Methylation, Histone Acetylation)

While the search results mention epigenetic modifications in the context of endometriosis and the potential impact of ART procedures researchgate.netijfs.irimrpress.com, direct in vitro studies specifically detailing the effect of Qlaira or its components (dienogest and estradiol (B170435) valerate) on DNA methylation or histone acetylation in relevant cell lines were not prominently found within the provided snippets. One source mentions that hormone-mediated epigenetic modifications in endometrial stromal cells or mesenchymal stem cells are attributed an important role in endometriosis, and the roles of excess estrogen exposure and progesterone resistance are crucial in epigenetic homeostasis failure. researchgate.net Another study used a chromatin immunoprecipitation assay to show that progesterone and dienogest directly induced the binding of the decorin promoter in immortalized human ovarian epithelial cells and immortalized human endometrial stromal cells, which could be indirectly related to epigenetic regulation of gene expression. bioscientifica.com Further specific research focusing directly on this compound's in vitro impact on DNA methylation and histone acetylation is needed to fully address this subsection.

Promoter Activity Assays

Studies have utilized promoter activity assays to investigate the mechanisms of dienogest action. For example, a chromatin immunoprecipitation assay demonstrated that progesterone and dienogest directly induced the binding of the decorin promoter in certain immortalized cell lines. bioscientifica.com This suggests that dienogest can directly influence the transcriptional regulation of genes by interacting with their promoter regions, potentially mediated through progesterone receptors. Dienogest is a selective progesterone receptor agonist and its potent oral endometrial activity is linked to its efficient pharmacokinetic profile and its in vitro potency on the progesterone receptor. researchgate.net

Impact on Cell Cycle Progression and Proliferation in Vitro

A significant body of in vitro research has focused on the effects of dienogest on cell cycle progression and proliferation in various cell types relevant to its therapeutic applications.

Analysis of Cell Cycle Phases (G0/G1 arrest)

Dienogest has been shown to inhibit BrdU uptake and induce G0/G1 cell cycle arrest in cultured endometriotic stromal cells. karger.comnih.govjst.go.jpnih.govoup.com At concentrations of 10-7 M and 10-6 M, dienogest significantly increased the proportion of cells in the G0/G1 phase and reduced the proportion of cells in the S and G2/M phases after 24 and 48 hours. nih.gov This indicates that dienogest can directly impede the progression of endometriotic stromal cells through the cell cycle.

Progesterone and dienogest have also been reported to induce cell cycle arrest via decorin by promoting the production of p21 in human ectopic endometrial epithelial and stromal cell lines in a dose-dependent manner. bioscientifica.com

Data Table 2: Effect of Dienogest on Cell Cycle Phases in Vitro

| Cell Type | Dienogest Concentration | Time Point | Effect on Cell Cycle Phases | References |

| Cultured Endometriotic Stromal Cells | 10-7 M, 10-6 M | 24 h, 48 h | Increased G0/G1 phase, Reduced S and G2/M phases | nih.gov |

| Human Ectopic Endometrial Epithelial and Stromal Cell Lines | Dose-dependent | Not specified | Induced cell cycle arrest (via p21 and decorin) | bioscientifica.com |

Inhibition of Cell Proliferation in various Cell Lines (e.g., endometrial epithelial, endometrial stromal, cancer cell lines)

Dienogest has demonstrated direct inhibitory effects on the proliferation of various cell types in vitro. It inhibits the proliferation of ovarian endometriotic stromal cells. nih.govresearchgate.netoup.com This inhibition is dose-dependent, with significant effects observed at concentrations greater than 10-7 mol/l. researchgate.netoup.com The antiproliferative effect on endometrial stromal cells can be partially reversed by the progesterone receptor antagonist RU-486, suggesting a receptor-mediated mechanism. researchgate.netoup.com

In immortalized human endometrial epithelial cells, dienogest inhibited proliferation in a dose-dependent manner at concentrations of 10-8 mol/l or higher. poliklinika-harni.hroup.com This antiproliferative effect was observed without the induction of apoptosis or cytotoxicity and is suggested to be dependent on its progestational effect via the progesterone receptor. poliklinika-harni.hroup.com The concentrations at which dienogest exhibited antiproliferative effects in vitro are within the range of serum concentrations achieved with typical therapeutic doses. poliklinika-harni.hroup.com

Dienogest has also been shown to suppress the proliferation rate of endometrial mesenchymal stem cells (E-MSCs), particularly those derived from endometriotic tissues. semanticscholar.orgresearchgate.net This suppression was accompanied by a decrease in telomerase activity. semanticscholar.orgresearchgate.net

Furthermore, dienogest has shown promise in inhibiting the proliferation in vitro of endometrial cancer-derived cell lines, including those that did not respond to other progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA). spandidos-publications.com Studies using Ishikawa cells, an immortalized endometrial tumor cell line, have shown that dienogest significantly reduced cell proliferation. caldic.comfrontiersin.org Estradiol valerate (B167501), as a source of estradiol, is known to stimulate the proliferation of basal cells in the endometrium and induce progesterone receptors. ijfs.irfertilityscienceresearch.org However, the progestin component, dienogest, counteracts this proliferation.

Data Table 3: Effect of Dienogest on Cell Proliferation in Vitro

| Cell Type | Observed Effect of Dienogest on Proliferation | Dose-Dependent | Reversibility by RU-486 | References |

| Ovarian Endometriotic Stromal Cells | Inhibited proliferation | Yes | Partially reversible | nih.govresearchgate.netoup.com |

| Immortalized Human Endometrial Epithelial Cells | Inhibited proliferation | Yes | Not specified | poliklinika-harni.hroup.com |

| Endometrial Mesenchymal Stem Cells (Endometriosis) | Suppressed proliferation rate | Not specified | Not specified | semanticscholar.orgresearchgate.net |

| Endometrial Cancer-Derived Cell Lines | Suppressed proliferation | Not specified | Not specified | spandidos-publications.com |

| Ishikawa Cells (Endometrial Tumor Cell Line) | Significantly reduced cell proliferation | Yes | Not specified | caldic.com |

Induction of Apoptosis in Cellular Models (e.g., Caspase 9 activity, Bax/Bcl-2 expression)

Studies investigating the effects of estradiol valerate and dienogest on cellular models have explored their potential to induce apoptosis. Estradiol valerate at a concentration of 1 mg/ml significantly increased the expression of the pro-apoptotic gene BAX and decreased the expression of the anti-apoptotic gene BCL2 in HT29 colon cancer cells. jobiost.comjobiost.com This suggests that estradiol valerate can induce BAX-dependent apoptosis. Furthermore, treatment with estradiol valerate resulted in an increased caspase-9 activity level in HT29 cells, indicating that its apoptotic effects in this cell line may be mediated by the intrinsic pathway. jobiost.comjobiost.com

Dienogest has also been shown to promote apoptosis in endometriotic cells in vitro. mdpi.comnih.gov Research indicates that dienogest treatment can suppress AKT and ERK1/2 activity, which in turn inhibits mTOR, induces autophagy, and promotes apoptosis in endometriotic cells. mdpi.com In studies analyzing endometrioma tissue, the number of apoptotic cells detected by TUNEL assay was higher in the dienogest-treated group. nih.gov Combined oral contraceptives, which include components like those in this compound, have been reported to increase apoptosis in endometrial tissue by regulating cell growth. nih.gov

The balance between pro-apoptotic proteins like BAX and anti-apoptotic proteins like BCL-2 is crucial in regulating programmed cell death. researchgate.netmedsci.org An increased BAX/BCL-2 ratio is associated with the induction of apoptosis. medsci.org Caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway, activated by the formation of the apoptosome complex. researchgate.netnih.gov

Effects on Protein Synthesis and Post-Translational Modifications

Information specifically detailing the direct effects of estradiol valerate and dienogest on global protein synthesis and post-translational modifications in cellular models within the context of the provided outline is limited in the search results. However, estradiol-containing formulations, including those with estradiol valerate, have been observed to influence the levels of specific proteins, such as sex hormone-binding globulin (SHBG), by increasing their synthesis in the liver. wikipedia.org Oral administration of estradiol valerate at 6 mg/day has been shown to increase SHBG levels significantly. wikipedia.org While this indicates an effect on the synthesis of a specific protein, it does not provide a comprehensive overview of broader effects on protein synthesis or post-translational modifications across various cellular processes.

Influence on Intracellular Signaling Cascades and Pathways (e.g., Wnt/β-catenin, MAPK)

Estradiol and dienogest have been shown to influence various intracellular signaling pathways in cellular models. Estradiol can regulate cellular apoptosis and inflammatory responses through rapid signaling responses mediated by GPR30. It has also been shown to inhibit endoplasmic reticulum stress in endothelial cells by inhibiting apoptotic initiators, primarily through the activation of estrogen receptors. This action may involve the inhibition of post-estrogen receptor signaling pathway inhibitors such as phosphoinositide 3-kinase (PI3K) inhibitor, p38-MAPK inhibitor, JNK inhibitor, and ERK1/2 inhibitor.

The Wnt/β-catenin signaling pathway plays a critical role in cell proliferation and differentiation. jcancer.orgmdpi.com In endometrial cells, estradiol has been shown to induce the stabilization of intracellular β-catenin. nih.gov Inhibition of Wnt signaling has been observed to abolish estradiol-induced proliferation in these cells. nih.gov Estradiol can affect the transcription of Wnt/β-catenin target genes through direct interaction of activated estrogen receptor alpha (ERα) with promoter regions or by interacting with other transcription factors. nih.gov ERα can also function as a transcriptional modulator by physically interacting with proteins like EZH2, thereby affecting Wnt/β-catenin target genes without directly binding to DNA. nih.gov

Dienogest has been shown to suppress AKT and ERK1/2 activity in endometriotic cells. mdpi.com AKT phosphorylation was significantly decreased after treatment with dienogest and estradiol in human endometrial stromal cells. mdpi.comnih.gov Similarly, AKT phosphorylation and PCNA expression decreased significantly after treatment with dienogest plus TNF-α. mdpi.com

Anti-angiogenic Effects in Cellular Models

Dienogest has demonstrated anti-angiogenic effects in cellular models. nih.govmims.comresearchgate.netdovepress.com This anti-angiogenic activity is considered one of the mechanisms contributing to its therapeutic effects in conditions like endometriosis. nih.govresearchgate.netdovepress.com Studies have shown that dienogest can reduce angiogenesis involved in endometriosis lesions in vitro and in vivo. nih.govresearchgate.net In human endometrial stromal cells, treatment with dienogest and estradiol significantly decreased VEGF expression, which was increased by estradiol alone. mdpi.com The mechanism underlying the anti-angiogenic action of dienogest is not yet fully clarified in all contexts. mdpi.com

Estradiol also plays a role in angiogenesis, although its effects can be complex and context-dependent. Estradiol stimulates endothelial cell proliferation in vitro and promotes angiogenesis. mdpi.com The proangiogenic effect of estradiol appears to be largely mediated by ERα activation. mdpi.com Estradiol can increase nitric oxide (NO) levels in endothelial cells via eNOS activation and ER-mediated mechanisms, and NO is essential for VEGF-induced angiogenesis in vitro. mdpi.com Estradiol has also been shown to promote the proliferation and migration of cardiac microvascular endothelial cells after hypoxia/reoxygenation stimulation and to promote angiogenesis, mediated by regulating the CDK/cyclin signaling pathway. nih.gov

Modulation of Inflammatory Mediators and Immunological Responses in Cell Culture

Both estradiol and dienogest have been shown to modulate inflammatory mediators and immunological responses in cell culture. Dienogest influences the inflammatory response in endometrial tissue through the modulation of prostaglandins, pro-inflammatory cytokines (such as interleukin (IL)-1β, IL-6, IL-8, tumor necrosis factor-alpha), chemokines (monocyte chemoattractant protein-1, stromal cell-derived factor-1), and growth factors (vascular endothelial growth factor, nerve growth factor). nih.govresearchgate.netnih.govfrontiersin.org This modulation of inflammatory markers contributes to its effects in inflammatory conditions like endometriosis. researchgate.netnih.gov Evidence supports a progesterone receptor-mediated inhibition of the inflammatory response in PR-expressing epithelial cells treated with dienogest. researchgate.netnih.gov Dienogest treatment of endometriotic cells can reduce NLRP3 inflammasome-mediated IL-1β production through autophagy induction. mdpi.com

Estradiol also exhibits anti-inflammatory effects, particularly in the cardiovascular system. nih.govphysiology.orgmdpi.com In vitro studies have demonstrated anti-inflammatory effects of estrogen signaling on immune cells. physiology.org Estradiol can regulate pro-inflammatory cytokine production, and estrogen deficiency is associated with increased levels of inflammatory cytokines such as TNFα, IL-1β, and IL-6. mdpi.com Pre-treatment with estradiol in human macrophages has been shown to inhibit the NF-κB signaling pathway and the production of TNF-α induced by lipopolysaccharide (LPS). mdpi.com Estradiol can also enhance the production and prevent the degradation of the endogenous NF-κB inhibitor IκB-α. mdpi.com In cardiac microvascular endothelial cells, estradiol inhibited IL-1, IL-6, and TNF-α secretion levels after hypoxia/reoxygenation stimulation. nih.gov

Data Table: Effects of Dienogest and Estradiol Valerate Components on Cellular Markers (In Vitro)

| Component | Cellular Model | Effect on Marker/Pathway | Key Findings | Source |

| Estradiol Valerate | HT29 colon cancer cells | Increased BAX expression, Decreased BCL2 expression, Increased Caspase-9 activity | Induces BAX-dependent apoptosis via the intrinsic pathway. | jobiost.comjobiost.com |

| Dienogest | Endometriotic cells | Promotes apoptosis, Suppresses AKT and ERK1/2 activity, Inhibits mTOR, Induces autophagy | Contributes to the reduction of endometriosis lesions. | nih.govmdpi.com |

| Dienogest + Estradiol | Human endometrial stromal cells | Decreased cell viability, Decreased AKT phosphorylation, Decreased VEGF expression | Reduces cell viability and proliferation induced by estradiol and inflammatory cytokines; inhibits angiogenesis. | mdpi.comnih.gov |

| Dienogest | Endometrial tissue | Modulation of prostaglandins, pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α), chemokines, growth factors | Influences the inflammatory microenvironment. | nih.govresearchgate.netnih.gov |

| Estradiol | Endothelial cells | Stimulates proliferation, promotes angiogenesis, increases NO levels, activates eNOS | Mediated largely by ERα activation; involves CDK/cyclin signaling pathway in some contexts. | mdpi.comnih.gov |

| Estradiol | Endometrial cells | Induces stabilization of intracellular β-catenin | Affects Wnt/β-catenin signaling and estradiol-induced proliferation. | nih.gov |

| Estradiol | Human macrophages | Inhibits NF-κB signaling, reduces TNF-α production | Demonstrates anti-inflammatory effects. | mdpi.com |

Advanced Analytical Methodologies for Qlaira S Active Constituents

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is a fundamental technique used to separate components within a mixture, allowing for the individual analysis of estradiol (B170435) valerate (B167501) and dienogest (B1670515), and the assessment of their purity.

HPLC is a widely used technique for the analysis of estradiol valerate and dienogest in pharmaceutical preparations. researchgate.netnih.gov Method development involves selecting appropriate stationary phases, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. For the simultaneous determination of dienogest and estradiol valerate in sugar-coated tablets, an HPLC method utilizing an ACE C8 column with a mobile phase of acetonitrile-NH4NO3 (0.03 M, pH 5.4; 70 + 30, v/v) at a flow rate of 2 mL/min has been reported. researchgate.netnih.gov Detection is typically performed at a wavelength of 280 nm, with cyproterone (B1669671) acetate (B1210297) sometimes used as an internal standard. researchgate.netnih.gov

Validation of HPLC methods is essential to ensure their reliability, accuracy, and precision. Parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) are evaluated according to guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.netbepls.com For example, a validated reversed-phase HPLC method for estradiol valerate in bulk and pharmaceutical formulations used a μ Bondapak Phenyl column with a mobile phase of acetonitrile:water (80:20 v/v) and UV detection at 220 nm. researchgate.net This method demonstrated linearity, precision, accuracy, and robustness. researchgate.net Another reported HPLC method for estradiol valerate and sildenafil (B151) citrate, developed using a Quality by Design (QbD) approach, was validated for linearity, precision, repeatability, LOD, LOQ, and accuracy according to ICH Q2(R1) guidelines. bepls.com

Data from a validated RP-HPLC method for estradiol valerate showed linearity in the range of 0.04-0.12 mg/mL and a mean recovery of 80.0%. researchgate.net

UHPLC offers advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to smaller particle size stationary phases and higher operating pressures. While specific detailed methods for the UHPLC analysis of estradiol valerate and dienogest were not extensively detailed in the search results, UHPLC is generally applied for rapid and efficient separation of pharmaceutical compounds and their related substances. The principle of using smaller particles to enhance speed and resolution is well-established in chromatographic science.

Gas chromatography is suitable for the analysis of volatile and semi-volatile compounds. While estradiol valerate and dienogest themselves are not highly volatile, GC, often coupled with mass spectrometry (GC-MS), can be employed to analyze volatile impurities or degradation products that may be present in the drug substance or finished product. researchgate.net GC-MS is also a powerful tool for the analysis of steroid metabolites in biological samples, which could be relevant in metabolic studies related to the active constituents of Qlaira. mdpi.comnih.gov Headspace GC-MS is a technique specifically used for the analysis of volatile impurities in pharmaceutical substances. labcompare.comresearchgate.net

Chiral chromatography is a technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Dienogest shows optical rotation due to the presence of asymmetric carbons. cbg-meb.nl While estradiol valerate is a synthetic ester of 17beta-estradiol guidetopharmacology.org, and the core steroid structure has defined stereochemistry, assessing the enantiomeric purity of dienogest or potential chiral impurities is important for quality control. Chiral chromatography, particularly chiral liquid chromatography and supercritical fluid chromatography (SFC), are established methods for evaluating the stereoisomeric distribution of chiral drug products and metabolites. chromatographyonline.com This is crucial because different enantiomers can have different pharmacological activities and safety profiles.

Gas Chromatography (GC) for Volatile Metabolites and Related Impurities

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic methods, such as mass spectrometry.

LC-MS/MS is a highly sensitive and selective technique widely used for the identification and quantification of pharmaceutical compounds and their metabolites in complex matrices, including biological samples. researchgate.netfarmaciajournal.comchromatographyonline.com This technique is particularly valuable for analyzing estradiol valerate and dienogest due to their relatively low therapeutic doses and the need for sensitive detection in various sample types.

LC-MS/MS methods for dienogest and estradiol valerate often involve online solid-phase extraction (SPE) for sample clean-up and preconcentration before LC separation and detection by tandem mass spectrometry (MS/MS). researchgate.net Stable isotope-labeled internal standards are commonly used for accurate quantification using selected reaction monitoring (SRM) experiments. researchgate.net LC-MS/MS methods have been validated for the simultaneous quantitative determination of dienogest and other progestins in human plasma, demonstrating good precision and accuracy. researchgate.net The sensitivity of LC-MS/MS allows for the quantification of these compounds at very low levels. farmaciajournal.comchromatographyonline.com

For estradiol, LC-ESI-MS/MS platforms have been developed for faster quantification in serum or plasma, offering a sensitive and specific alternative to other methods. chromatographyonline.com Derivatization can be employed to enhance the ionization efficiency of steroids like estradiol for ESI-MS detection. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and structural confirmation of volatile and semi-volatile organic compounds, including steroids. oup.comfda.gov In GC-MS, components of a sample are first separated based on their boiling points and interaction with the stationary phase in a gas chromatography column. fda.gov The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint of the molecule, which can be compared to spectral libraries for identification and used to deduce structural information based on fragmentation patterns. fda.govoup.com

For the analysis of steroids like estradiol valerate and dienogest by GC-MS, derivatization is often necessary to increase their volatility and thermal stability. oup.comfda.gov Common derivatization methods involve silylation, which replaces active hydrogens with trimethylsilyl (B98337) groups. fda.gov This process allows for efficient elution through the GC column and enhances characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation. oup.comfda.gov

Studies have employed GC-MS for the analysis of estradiol and its derivatives, demonstrating its capability in identifying these compounds based on their retention times and characteristic mass spectra. medscape.combas.bg While direct analysis of sulfated steroids by GC-MS has been explored, conventional methods often involve hydrolysis prior to GC-MS analysis. sci-hub.se The use of internal standards, such as deuterated analogues like dienogest-d8, in GC-MS methods allows for improved accuracy and reliability in quantification and confirmation. caymanchem.com The fragmentation patterns observed in the mass spectra provide crucial evidence for the structural integrity of the analytes.

Spectroscopic Quantification Methods

Spectroscopic methods, which involve the interaction of electromagnetic radiation with matter, are fundamental techniques for the quantitative analysis of pharmaceutical compounds.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds that absorb ultraviolet or visible light. benthamscience.comslideshare.net The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. benthamscience.com Steroid compounds containing chromophores, such as conjugated double bonds or aromatic rings, exhibit characteristic absorption spectra in the UV-Vis region. benthamscience.comresearchgate.net

Estradiol valerate, being a derivative of estradiol which contains an aromatic A ring, shows UV absorption. scielo.brnist.gov Dienogest also possesses conjugated double bonds and a ketone group, contributing to its UV activity. caymanchem.com UV-Vis spectroscopy, including derivative spectrophotometry, has been applied for the determination of estradiol valerate and dienogest in pharmaceutical preparations. researchgate.netscielo.br These methods involve measuring the absorbance of sample solutions at specific wavelengths corresponding to the maximum absorption of the analytes and comparing them to calibration curves prepared from standard solutions. slideshare.netscielo.br

For instance, a derivative UV spectrophotometric method for estradiol valerate in tablets has been validated, demonstrating linearity in a specific concentration range and good accuracy and precision. scielo.br Simultaneous determination of dienogest and estradiol valerate in binary mixtures using spectrophotometric methods, including chemometric approaches, has also been reported, highlighting the utility of UV-Vis spectroscopy for quantifying these components in combined formulations. researchgate.net

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups present in a molecule and gaining insights into its molecular structure. benthamscience.comsci-hub.se IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. benthamscience.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. benthamscience.comsci-hub.se

For steroid compounds like estradiol valerate and dienogest, IR spectroscopy provides valuable information about the presence of key functional groups such as hydroxyl groups (-OH), carbonyl groups (C=O), carbon-carbon double bonds (C=C), and ester linkages. benthamscience.commdpi.comresearchgate.net The IR spectrum of estradiol valerate would show characteristic bands corresponding to the hydroxyl group on the steroid ring, the carbonyl stretch of the ester group, and the vibrations of the aromatic ring. nist.govnih.gov Dienogest's IR spectrum would exhibit signals related to its ketone group, conjugated double bonds, and nitrile group. caymanchem.com

Computational and Theoretical Investigations of Qlaira S Components

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the strength of the interaction. For the components of Qlaira, docking simulations primarily focus on the binding of 17β-estradiol to estrogen receptors (ERα and ERβ) and dienogest (B1670515) to the progesterone (B1679170) receptor (PR). These simulations help to visualize the potential binding modes and identify key amino acid residues involved in the interaction.

Docking studies involving steroid hormones and their receptors, such as the estrogen receptor alpha (ER-α), assess the strength of interaction in terms of binding energy (BE) nih.gov. A more negative binding energy typically indicates more efficient binding of the ligand to the receptor's active site nih.gov. Studies on the interaction of various compounds, including natural estrogens and synthetic ligands, with ER-α have utilized docking to understand binding affinities and poses nih.govjapsonline.com.

Binding Affinity Prediction and Identification of Key Interacting Residues

Molecular docking simulations provide predicted binding affinities, often expressed as binding energy or scoring values, which can be used to rank compounds based on their potential interaction strength with a target receptor nih.govamazonaws.com. These simulations also identify the specific amino acid residues within the receptor's binding pocket that are crucial for interacting with the ligand.

For 17β-estradiol binding to ERα, docking studies and structural analyses consistently highlight the importance of hydrogen bond interactions with residues Glu353, Arg394, and His524 researchgate.netrsc.orgnih.govarxiv.org. These residues are located in key regions of the ligand-binding domain (LBD) and form hydrogen bonds with the hydroxyl groups of the steroid scaffold rsc.orgnih.gov. In addition to hydrogen bonding, hydrophobic interactions with residues such as Leu387, Met388, Leu391, Ile424, Phe404, Met421, Gly521, Leu525, Ala350, Thr347, Leu349, Leu384, Leu428, Val533, and Trp383 also contribute significantly to the binding stability japsonline.comresearchgate.net.

For dienogest, which primarily interacts with the progesterone receptor (PR), computational studies indicate that residues such as Asn719, Gln725, and Thr894 within the hinge region and the LBD of the PR are crucial for receptor interaction mdpi.com. Substitutions at positions like Asn719 or Gln725 have been shown to significantly impact the receptor's conformational dynamics and transcriptional activity, underscoring the importance of these residues in mediating dienogest's effects mdpi.com.

Table 1 summarizes some key interacting residues identified in computational studies for estradiol (B170435) and dienogest with their respective receptors.

| Compound | Receptor | Key Interacting Residues (Examples) | Interaction Type (Examples) | Source |

| 17β-Estradiol | Estrogen Receptor alpha (ERα) | Glu353, Arg394, His524, Leu387, Met388, Leu391, Ile424, Phe404, Ala350 | Hydrogen bonds, Hydrophobic interactions | japsonline.comresearchgate.netrsc.orgnih.govarxiv.org |

| Dienogest | Progesterone Receptor (PR) | Asn719, Gln725, Thr894 | Specific interactions in LBD/hinge | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Dynamics of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior and dynamic fluctuations of molecular systems, including ligand-receptor complexes. These simulations provide insights into the conformational stability of the complex, the flexibility of the receptor and ligand, and the dynamic nature of their interactions biorxiv.orgnih.govplos.orgresearchgate.net.

Analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radius of gyration (Rg) from MD trajectories helps to evaluate the stability of the protein-ligand complex and the mobility of individual residues or regions within the protein plos.orgplos.org. Hydrogen bond analysis during MD simulations also provides information on the persistence and strength of specific interactions over time plos.org. These analyses contribute to a deeper understanding of how ligand binding affects receptor conformation and stability bioscientifica.comacs.orgnih.gov.

Binding Free Energy Calculations and Solvent Effects

Molecular dynamics simulations can be coupled with free energy calculation methods to provide a more rigorous estimation of binding affinities compared to simple docking scores pnas.orgh-its.org. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), as well as more computationally intensive methods like thermodynamic integration or free energy perturbation, can be used to calculate the binding free energy (ΔGbind) from MD trajectories pnas.orgh-its.orgtandfonline.com.

These binding free energy calculations account for various energetic contributions, including van der Waals interactions, electrostatic interactions, and desolvation effects pnas.org. Solvent effects, which play a crucial role in molecular recognition and binding, are implicitly or explicitly considered in these calculations depending on the chosen method and simulation setup arxiv.orgpnas.org. Explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, provide a more realistic representation of the physiological environment and allow for the study of solvent-mediated interactions and desolvation penalties upon ligand binding arxiv.org.

Calculating binding free energies from MD simulations provides a statistical-dynamical basis for understanding ligand-receptor interactions and can offer valuable insights into the thermodynamic driving forces behind binding pnas.org. These methods have been applied to study the binding of various ligands to nuclear receptors, including estrogen receptors pnas.orgh-its.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Hormone Activity